2,6-Dicloro-4-(trifluorometil)fenilhidrazina

Descripción general

Descripción

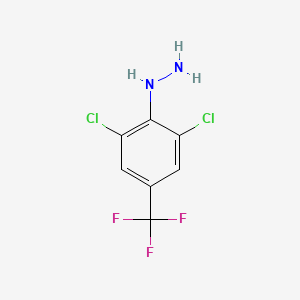

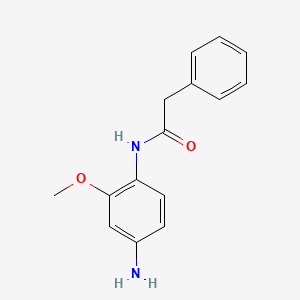

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative with the molecular formula C7H5Cl2F3N2 and a molecular weight of 245.03 g/mol . This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine functional group. It is a colorless solid with a melting point of 58-60°C .

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Pirazol

Este compuesto se puede utilizar para la síntesis de derivados de pirazolo[4,3-d]isoxazol . Los derivados de pirazol se han encontrado que tienen aplicaciones significativas en la industria farmacéutica, con algunos actuando como medicamentos antibacterianos, antiinflamatorios, antiparasitarios y antidiabéticos .

Síntesis de N-(2,6-dicloro-4-trifluorometil)fenil-N′-(1-feniletilideno) Hidrazinas

2,6-Dicloro-4-(trifluorometil)fenilhidrazina también se puede utilizar en la síntesis de una variedad de N-(2,6-dicloro-4-trifluorometil)fenil-N′-(1-feniletilideno) hidrazinas . Estos compuestos tienen posibles aplicaciones en diversos campos de investigación.

Síntesis de 1-[(2,6-Dicloro-4-trifluorometil)fenil]-3-aril-1H-pirazol-4-carbaldehídos

Se sintetizó una serie de nuevos 1-[(2,6-dicloro-4-trifluorometil)fenil]-3-aril-1H-pirazol-4-carbaldehídos utilizando el reactivo de Vilsmeier-Haack . Las estructuras de todos los compuestos mencionados se han confirmado mediante análisis elemental, 1H-RMN y 13C-RMN .

Uso en la Industria Farmacéutica

Debido a la alta electronegatividad del flúor y la alta energía del enlace carbono-flúor, las moléculas que contienen trifluorometilo han encontrado una utilización considerable en las industrias agroquímica y farmacéutica . Por ejemplo, los derivados de pirazol que llevan grupos trifluorometilo, como el fipronil y sus análogos, son insecticidas de fenilpirazol ampliamente utilizados .

Uso en la Industria Agroquímica

Como se mencionó anteriormente, las moléculas que contienen trifluorometilo han encontrado una utilización considerable en la industria agroquímica . Este compuesto, debido a su grupo trifluorometilo, podría utilizarse potencialmente en la síntesis de agroquímicos.

Mecanismo De Acción

Target of Action

It’s known that hydrazine derivatives often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative. It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . This suggests that the compound may act by forming covalent bonds with its targets, thereby modifying their structure and function .

Biochemical Pathways

It’s known that hydrazine derivatives can interfere with various biochemical pathways, often leading to the inhibition or activation of certain enzymes .

Pharmacokinetics

Like other hydrazine derivatives, it’s likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Given its chemical structure and known reactions, it’s likely to modify the function of its targets, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine. For instance, its reactivity may be affected by the pH of the environment, and its stability could be influenced by temperature .

Análisis Bioquímico

Biochemical Properties

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine plays a significant role in biochemical reactions due to its hydrazine functional group. This compound can interact with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it has been used in the synthesis of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene)hydrazines . The interactions of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine with biomolecules are primarily driven by its ability to form hydrogen bonds and engage in nucleophilic substitution reactions. These interactions can lead to the modification of enzyme activity and protein function, influencing various biochemical pathways.

Cellular Effects

The effects of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . The presence of chloro and trifluoromethyl groups in its structure allows it to interact with cellular membranes and proteins, potentially altering membrane fluidity and protein conformation. These changes can lead to disruptions in normal cellular functions and may induce cytotoxic effects in certain cell types.

Molecular Mechanism

At the molecular level, 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This binding often involves hydrogen bonding and van der Waals interactions, which stabilize the enzyme-substrate complex. Additionally, 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby modulating cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

The stability and effects of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine over time have been studied in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Over time, its effects on cellular functions may diminish due to degradation products that are less active or inactive. Long-term studies have shown that prolonged exposure to 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine can lead to cumulative cytotoxic effects, particularly in in vitro cell cultures . These effects are often associated with oxidative stress and mitochondrial dysfunction.

Dosage Effects in Animal Models

In animal models, the effects of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine vary with dosage. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its reactivity and potential to generate reactive oxygen species . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into various metabolites . These metabolites can further interact with cellular components, potentially leading to secondary biochemical effects. The compound’s interaction with cofactors such as NADH and FADH2 can influence metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine within cells and tissues are influenced by its chemical properties. This compound can diffuse across cellular membranes and may be transported by specific carrier proteins . Once inside the cell, it can localize to various organelles, including the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . The distribution of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine within tissues is also affected by its affinity for different cellular components, leading to variable accumulation in different tissue types.

Subcellular Localization

The subcellular localization of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and induce oxidative stress . The localization of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine to the endoplasmic reticulum can also affect protein folding and secretion processes, further highlighting its diverse biochemical roles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine can be synthesized through the reaction of 3,4,5-trichloro-4-trifluoromethylbenzene with hydrazine hydrate in the presence of pyridine. The reaction is typically carried out at a temperature of 115-120°C for 48 hours under reflux conditions . After the reaction, the mixture is cooled, and the product is extracted using dichloromethane. The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure to obtain the final product .

Industrial Production Methods

While specific industrial production methods for 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:

Substitution Reactions: The hydrazine group can participate in nucleophilic substitution reactions.

Condensation Reactions: It reacts with carbonyl compounds to form hydrazones and related derivatives.

Common Reagents and Conditions

Ethyl Acetoacetate: Reacts with 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine to form 1-(2,6-dichloro-4-(trifluoromethyl

Propiedades

IUPAC Name |

[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F3N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOWOHMZNWQLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350838 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86398-94-9 | |

| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86398-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described in the research paper?

A1: The research paper [] details a novel process for preparing 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine. The significance lies in using a mixture of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene as starting materials. This approach offers a potentially more efficient and cost-effective route compared to using a single, purified isomer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)